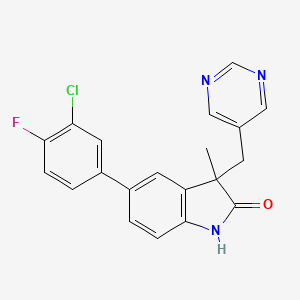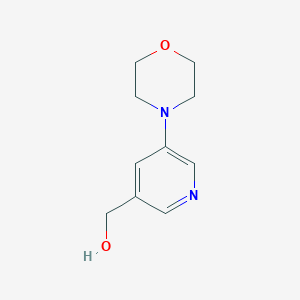
(5-Morfolinopiridin-3-il)metanol
Descripción general
Descripción
“(5-Morpholinopyridin-3-yl)methanol” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(5-Morpholinopyridin-3-yl)methanol” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural details are not provided in the search results.Mecanismo De Acción
The mechanism of action of (5-Morpholinopyridin-3-yl)methanol is not fully understood, but it is thought to involve interactions with GPCRs. Specifically, it has been found to act as an allosteric modulator of certain GPCRs, meaning that it can bind to a site on the receptor that is distinct from the site where the natural ligand binds. This can result in changes to the receptor's conformation and activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
(5-Morpholinopyridin-3-yl)methanol has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain perception, suggesting that it could be useful for the development of new pain medications. It has also been found to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-Morpholinopyridin-3-yl)methanol for lab experiments is its high affinity for certain GPCRs. This makes it a useful tool for studying the structure and function of these receptors, as well as for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on (5-Morpholinopyridin-3-yl)methanol. One area of interest is its potential as a tool for studying the structure and function of GPCRs. For example, it could be used in combination with other ligands and imaging techniques to gain a better understanding of how these receptors interact with their natural ligands and with allosteric modulators like (5-Morpholinopyridin-3-yl)methanol. Additionally, further research could be done to explore its potential as a drug candidate for the treatment of pain and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
Este compuesto tiene aplicaciones potenciales en el descubrimiento de fármacos, particularmente en el diseño y síntesis de nuevos compuestos con propiedades terapéuticas. Por ejemplo, se ha utilizado en la síntesis de compuestos que llevan andamios de imidazo[2,1-b]tiazol, que se probaron por su citotoxicidad contra líneas celulares de cáncer humano .
Pruebas de Citotoxicidad
El compuesto se ha utilizado en pruebas de citotoxicidad contra líneas celulares de cáncer como HepG2 (cáncer de hígado) y MDA-MB-231 (cáncer de mama), proporcionando datos valiosos para la investigación del cáncer .
Investigación Antifúngica
La investigación ha indicado que los derivados de este compuesto pueden tener propiedades antifúngicas, lo que podría conducir al desarrollo de nuevos agentes antifúngicos .
Propiedades
IUPAC Name |
(5-morpholin-4-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-9-5-10(7-11-6-9)12-1-3-14-4-2-12/h5-7,13H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCKFYQSICLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732382 | |
| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888070-06-2 | |
| Record name | 5-(4-Morpholinyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888070-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



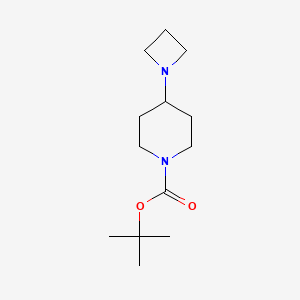

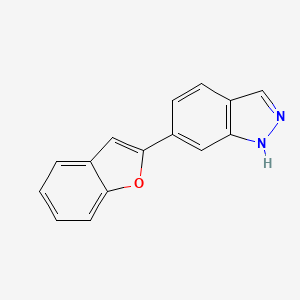
![Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508486.png)

![(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide](/img/structure/B1508502.png)




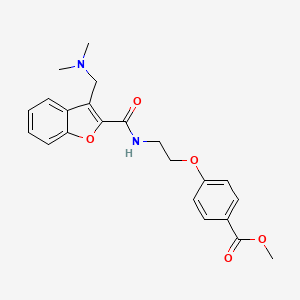
![4-(2-Fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1508519.png)
